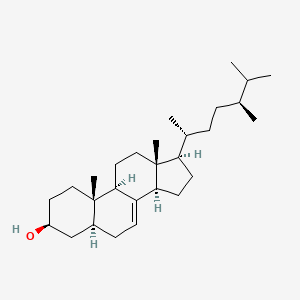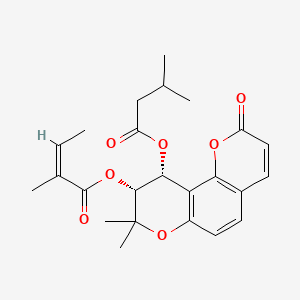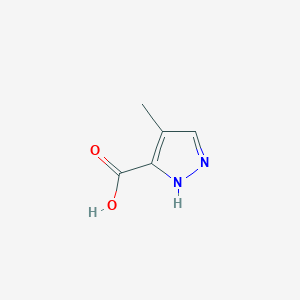
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can be synthesized through the reduction of 2,5-diketo-D-gluconic acid using 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the reduction reaction in the presence of NADP+ to produce 2,5-didehydro-D-gluconate, H+, and NADPH .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentative process involving genetically manipulated Erwinia herbicola. This organism converts D-glucose into 2-keto-L-gulonic acid, a key precursor in the production of L-ascorbic acid (vitamin C) .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Substitution: Specific conditions and reagents can facilitate substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions include 2,5-didehydro-D-gluconate and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its reduction by 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the conversion of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid in the presence of NADP+. The enzyme exhibits high selectivity for the substrate and higher thermal stability .
Comparación Con Compuestos Similares
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is similar to other sugar acids and derivatives, such as:
L-idonate: An optically active form of idonate with L-configuration.
2-Keto-L-gluconate: Another sugar acid derivative with similar structural properties.
Uniqueness
What sets this compound apart is its role as a key intermediate in the industrial production of L-ascorbic acid, making it highly valuable in the pharmaceutical and food industries .
Propiedades
Fórmula molecular |
C6H9O7- |
|---|---|
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3+,4-/m0/s1 |
Clave InChI |
VBUYCZFBVCCYFD-NUNKFHFFSA-M |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
SMILES isomérico |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B1240476.png)

![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)


![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240486.png)





![2-[(1S,9E,11S,13S,14R,17S,25Z,27S,30R,33S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1240497.png)

